molecular formula C20H23N5O3 B2693263 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1705752-98-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B2693263
CAS No.: 1705752-98-2
M. Wt: 381.436
InChI Key: PXLIVXPAVRIOAD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a complex organic compound that features a unique combination of pyrazole and quinazolinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

Target of Action

The primary target of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is the enzyme EZH2 . This enzyme is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process important for gene regulation .

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to EZH2 and prevents it from methylating histones, thereby affecting the expression of various genes . This compound has a higher selectivity for EZH2 over EZH1 and other histone methyltransferases .

Biochemical Pathways

By inhibiting EZH2, this compound affects the histone methylation pathway . This can lead to changes in the expression of genes regulated by this pathway, including genes involved in cell proliferation and differentiation .

Pharmacokinetics

This compound is soluble in DMSO . It can be stored in a solution of DMSO at -20°C for up to a month . The compound is orally bioavailable and is currently in clinical phase II trials for the treatment of diffuse large B-cell lymphoma .

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression that result in anti-proliferative effects in certain cell types . For example, it has been shown to cause a strong anti-proliferative effect in SMARCB1-deficient malignant rhabdoid tumor (MRT) cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature, as it can be stored for a longer duration at -20°C . Furthermore, the efficacy of the compound can be influenced by the presence of other compounds in the environment. For example, its anti-proliferative effects were enhanced by hydrocortisone or dexamethasone in several EZH2 mutant lymphoma cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and quinazolinone derivatives, such as:

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is unique due to its specific combination of pyrazole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(5-8-24-14-21-18-4-2-1-3-17(18)20(24)27)23-16-11-22-25(13-16)12-15-6-9-28-10-7-15/h1-4,11,13-15H,5-10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIVXPAVRIOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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